Deuterium Labeling Site Specificity Enables Matched Internal Standard Quantification of Dosimertinib
N-Methyl-dosimertinib-d5 contains five deuterium atoms at specific methyl and N-methyl positions of the dosimertinib scaffold, producing a molecular weight of 433.52 Da compared to the non-deuterated dosimertinib (exact mass difference of 5 Da) [1]. This deliberate +5 Da mass shift provides unambiguous chromatographic and mass spectrometric separation from the target analyte without altering the core chemical properties governing extraction efficiency and ionization response, establishing it as the matched internal standard for dosimertinib bioanalysis. In contrast, osimertinib-d6 (MW shift +6 Da) is designed exclusively for osimertinib quantification and cannot be reliably substituted due to differing chromatographic behavior and potential matrix effect divergence .
| Evidence Dimension | Molecular weight shift for internal standard application |
|---|---|
| Target Compound Data | MW 433.52 Da; exact mass +5 Da shift vs. unlabeled dosimertinib |
| Comparator Or Baseline | Osimertinib-d6: MW shift +6 Da; [13C,2H3]-osimertinib: combined isotopic labeling pattern |
| Quantified Difference | Distinct labeling positions and mass shifts preclude method interchangeability without full revalidation |
| Conditions | Structural analysis via vendor technical datasheets and chemical structure databases |
Why This Matters
This matched mass shift and labeling specificity ensure optimal co-elution, ionization, and extraction recovery parity for accurate and precise dosimertinib quantification in regulatory-compliant bioanalytical methods.
- [1] PeptideDB. N-Methyl-dosimertinib-d5. CAS 2719690-98-7. Product database entry. View Source
